Antileishmanial agent-5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antileishmanial agent-5 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The development of this compound aims to provide a more effective and safer alternative to existing treatments, which often have significant side effects and limited efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-5 involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with temperatures maintained between 0°C and 25°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Antileishmanial agent-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antileishmanial agent-5 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

Medicine: Evaluated for its therapeutic potential in treating leishmaniasis and other parasitic infections.

Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals

Wirkmechanismus

Antileishmanial agent-5 exerts its effects by targeting specific enzymes and pathways within the Leishmania parasite. One key target is N-myristoyltransferase, an enzyme involved in protein modification and essential for parasite survival . The compound binds to the active site of the enzyme, inhibiting its activity and disrupting critical cellular processes. This leads to the death of the parasite and the resolution of the infection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paromomycin: An aminoglycoside antibiotic with antileishmanial activity.

Miltefosine: An alkylphosphocholine compound used to treat leishmaniasis.

Amphotericin B: A polyene antifungal with activity against Leishmania species .

Uniqueness

Antileishmanial agent-5 is unique in its specific targeting of N-myristoyltransferase, which distinguishes it from other antileishmanial compounds that primarily target different pathways or cellular components. This specificity may result in fewer side effects and improved efficacy compared to existing treatments .

Biologische Aktivität

Antileishmanial Agent-5 (A5), a compound based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, has demonstrated significant biological activity against Leishmania species, the causative agents of leishmaniasis. Below is a detailed exploration of its biological activity, supported by experimental data and comparative studies.

A5 targets the promastigote and amastigote forms of Leishmania, disrupting key cellular processes:

- Inhibition of Parasite Viability :

- Selective Toxicity :

In Vitro Studies

- Promastigote Assays :

- Amastigote Assays :

In Vivo Studies

- Animal models infected with Leishmania showed significant reductions in parasite loads in spleen and liver tissues when treated with A5.

- The compound also enhanced Th1-type immune responses, indicating its potential to stimulate host immunity alongside direct parasiticidal effects .

Comparative Efficacy

| Compound | Target Stage | IC50/EC50 Values | Selectivity Index | Reference Drug Comparison |

|---|---|---|---|---|

| A5 | Promastigotes | 11.2 µg/mL (24h), 7.1 µg/mL (48h) | High | Superior to Glucantime |

| Amphotericin B | Amastigotes | ~0.46 µM | Moderate | Comparable |

| Miltefosine | Amastigotes | ~3–7 µM | Moderate | Inferior to A5 |

Case Study 1: Comparative Study with Glucantime

- A5 was tested against L. major promastigotes alongside Glucantime as a control.

- Results showed that A5 was over four times more effective than Glucantime in reducing parasite viability within 48 hours .

Case Study 2: Immune Modulation

- In macrophage cultures infected with Leishmania, A5 stimulated nitric oxide production, a key mediator in parasite destruction.

- This immunomodulatory effect was absent in other antileishmanial agents like pentamidine or miltefosine .

Toxicity and Safety Profile

A5 demonstrated low cytotoxicity toward mammalian cells at therapeutic concentrations:

Eigenschaften

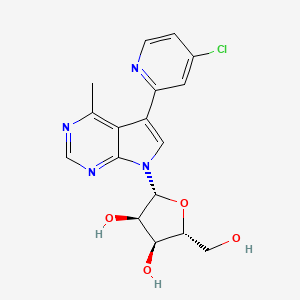

Molekularformel |

C17H17ClN4O4 |

|---|---|

Molekulargewicht |

376.8 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[5-(4-chloropyridin-2-yl)-4-methylpyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H17ClN4O4/c1-8-13-10(11-4-9(18)2-3-19-11)5-22(16(13)21-7-20-8)17-15(25)14(24)12(6-23)26-17/h2-5,7,12,14-15,17,23-25H,6H2,1H3/t12-,14-,15-,17-/m1/s1 |

InChI-Schlüssel |

NGLUVDNVXPJKRH-DNNBLBMLSA-N |

Isomerische SMILES |

CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=NC=CC(=C4)Cl |

Kanonische SMILES |

CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=NC=CC(=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.